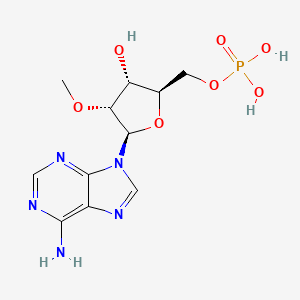

2'-O-methyladenosine 5'-monophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2'-O-methyladenosine 5'-monophosphate is a adenosine 5'-phosphate that is the 2'-O-methyl derivative of adenosine 5'-monophosphate. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It derives from an adenosine 5'-monophosphate.

Applications De Recherche Scientifique

RNA Modification and Gene Regulation

One of the primary applications of 2'-O-MeAMP is in RNA modification . It serves as a crucial component in the synthesis of modified mRNA caps, which are essential for mRNA stability and translation efficiency. The presence of 2'-O-methylation at the first transcribed nucleotide (cap 1) has been shown to significantly enhance mRNA expression levels in certain cell types, such as dendritic cells . This modification prevents degradation by exonucleases and facilitates the recruitment of translation initiation factors.

Case Study: Immune Response and Viral Infection

Recent studies have demonstrated that 2'-O-methylation plays a pivotal role in distinguishing "self" from "non-self" RNA during viral infections. Specifically, it has been found that mRNAs with 2'-O-methylated caps are less likely to be recognized by immune sensors, thereby evading immune responses . This characteristic is critical for understanding viral strategies to manipulate host cellular machinery.

Interaction Studies with RNA-Binding Proteins

2'-O-MeAMP is also utilized in interaction studies involving RNA-binding proteins. Research indicates that this modified nucleotide can influence the activity and stability of various RNA-binding proteins, which are integral to post-transcriptional regulation processes. The binding affinity and interaction dynamics between 2'-O-MeAMP and specific proteins can provide insights into cellular mechanisms governing gene expression.

Data Table: Interaction Profiles

| RNA-Binding Protein | Interaction Type | Biological Implication |

|---|---|---|

| IFIT1 | Inhibition | Prevents translation of non-self RNA |

| eIF4E | Enhanced Binding | Promotes cap-dependent translation |

| HuR | Stabilization | Increases mRNA stability |

Therapeutic Applications

The unique properties of 2'-O-MeAMP have led to its exploration in therapeutic contexts, particularly in antiviral strategies. For instance, compounds that mimic or utilize 2'-O-methylated nucleotides are being investigated for their potential to inhibit viral replication by interfering with the viral RNA synthesis process .

Case Study: Flavivirus NS5 Protein

Research on flavivirus NS5 protein has revealed that it performs 2'-O-methylation on internal adenosines within viral RNA, impacting RNA elongation efficiency and viral replication . This finding underscores the potential for developing antiviral agents that target this methylation process.

Biochemical Assays and Experimental Techniques

In biochemical research, 2'-O-MeAMP is employed in various assays to study RNA modifications and their effects on cellular processes. Techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) are commonly used to analyze the presence and effects of this modified nucleotide within biological samples .

Example Protocol: Mass Spectrometry Analysis

- Sample Preparation : Extract RNA from cells treated with or without 2'-O-MeAMP.

- Methylation Assessment : Use mass spectrometry to quantify levels of methylated adenosines.

- Data Analysis : Compare methylation profiles between treated and untreated samples to assess biological impacts.

Analyse Des Réactions Chimiques

Enzymatic 2'-O-Methylation

Flavivirus NS5 methyltransferase catalyzes the 2'-O-methylation of adenosine in RNA. For 2'-O-MeAMP:

-

Substrate specificity : The enzyme selectively methylates adenosine at the 2'-OH position, not guanosine, cytidine, or uridine .

-

Mechanism : Uses S-adenosyl-L-methionine (SAM) as a methyl donor, producing S-adenosyl-L-homocysteine (SAH) .

-

Functional impact : 2'-O-methylation reduces viral RNA translation and replication efficiency .

| Enzyme | Substrate | Product |

|---|---|---|

| Flavivirus NS5 | Adenosine (RNA) | 2'-O-MeAMP |

| – | N⁶-methyladenosine (RNA) | Not methylated |

Oligomerization Reactions

2'-O-MeAMP derivatives participate in oligonucleotide synthesis:

-

Montmorillonite-catalyzed reactions : Methyladenine derivatives (e.g., 1-methyladenine) form oligomers up to undecamers, with regioselectivity favoring 3',5'-phosphodiester linkages (~84%) .

-

Influence of methylation : The 2'-O-methyl group enhances stability and regioselectivity by reducing hydrolytic cleavage .

| Derivative | Max Oligomer Length | Regioselectivity |

|---|---|---|

| 1-methyladenine | Undecamer | 84% (3',5') |

| 2-methyladenine | Hexamer | Lower selectivity |

Hydrolysis and Stability

Cyclic methyl monophosphate derivatives of 2'-O-MeAMP undergo hydrolysis:

-

Products : Hydrolysis yields 3'- and 5'-phosphate diesters .

-

Mechanism : Proceeds via a five-coordinated phosphorus intermediate, influenced by pH and solvent conditions .

| Hydrolysis Condition | Product | Key Intermediate |

|---|---|---|

| NaOH in D₂O | 3'-/5'-phosphate diesters | Five-coordinated phosphorus |

Propriétés

Numéro CAS |

24121-00-4 |

|---|---|

Formule moléculaire |

C11H16N5O7P |

Poids moléculaire |

361.25 g/mol |

Nom IUPAC |

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C11H16N5O7P/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |

Clé InChI |

TVGFEBXIZUYVFR-IOSLPCCCSA-N |

SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |

SMILES isomérique |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |

SMILES canonique |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |

Séquence |

N |

Synonymes |

poly(2'-methyl) A poly(m(2)A) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.